1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)-

Catalog No.
S13272339
CAS No.
180793-94-6
M.F
C22H17IN4S2
M. Wt
528.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(1...

CAS Number

180793-94-6

Product Name

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)-

IUPAC Name

N-(4-iodophenyl)-5-(2-phenothiazin-10-ylethyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C22H17IN4S2

Molecular Weight

528.4 g/mol

InChI

InChI=1S/C22H17IN4S2/c23-15-9-11-16(12-10-15)24-22-26-25-21(29-22)13-14-27-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)27/h1-12H,13-14H2,(H,24,26)

InChI Key

NMCYQWYMASWXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC4=NN=C(S4)NC5=CC=C(C=C5)I

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- is a complex organic compound featuring a thiadiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is characterized by its unique substitution pattern, including a 4-iodophenyl group and a phenothiazine moiety, which may influence its chemical properties and biological activities. Thiadiazoles are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

The chemical reactivity of 1,3,4-thiadiazoles can be attributed to the presence of the nitrogen atoms in the ring, which can participate in various nucleophilic and electrophilic reactions. Common reactions include:

  • Nucleophilic substitution: The iodine atom in the 4-iodophenyl group can be replaced by nucleophiles.
  • Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitutions, which may alter the biological activity of the compound.
  • Cyclization reactions: Thiadiazoles can participate in cyclization reactions to form more complex structures.

1,3,4-Thiadiazoles have been reported to exhibit a range of biological activities, including:

  • Antimicrobial: Compounds in this class often show significant antibacterial and antifungal properties.
  • Anticancer: Some derivatives have demonstrated anticancer effects by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory: Thiadiazole derivatives may exert anti-inflammatory effects through various mechanisms.

For instance, studies have shown that certain thiadiazole derivatives possess potent anticancer activity with low toxicity profiles against normal cells .

The synthesis of 1,3,4-thiadiazole derivatives typically involves several established methods:

  • Cyclization of thiosemicarbazides: This method involves treating thiosemicarbazides with acid chlorides or other reagents to form the thiadiazole ring.
  • One-pot reactions: More recent approaches utilize one-pot synthesis techniques involving hydrazines and sulfur sources to generate thiadiazole derivatives efficiently .
  • Reactions with diacyl hydrazines: This method employs diacyl hydrazines along with sulfur sources to yield thiadiazoles through thionation followed by cyclization .

1,3,4-Thiadiazoles are utilized in various fields due to their biological properties:

  • Pharmaceuticals: Many thiadiazole derivatives are explored as potential drug candidates for treating infections and cancers.
  • Agriculture: Some compounds show promise as agrochemicals for pest control.
  • Material Science: Thiadiazoles are investigated for their potential use in organic electronics and photonic devices.

Interaction studies of 1,3,4-thiadiazole derivatives focus on their binding affinities with biological targets such as enzymes and receptors. For example:

  • Enzyme inhibition: Some thiadiazole compounds inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents.
  • Receptor binding: Studies assess how these compounds interact with various receptors to elucidate their mechanisms of action.

Several compounds share structural similarities with 1,3,4-thiadiazol-2-amine derivatives. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-Phenyl-1,3,4-thiadiazol-2-amineContains a phenyl groupAntimicrobial
2-Amino-5-methyl-1,3,4-thiadiazoleMethyl substitution at position 5Anticancer
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineChlorine substituent enhances activityAntifungal
5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-amineHydroxy group may enhance solubilityAnti-inflammatory

Uniqueness

The compound 1,3,4-thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- is unique due to its specific substitution patterns that potentially enhance its biological activity compared to simpler thiadiazole derivatives. The presence of both the iodophenyl and phenothiazine groups may confer distinct pharmacological properties that could be exploited in drug design.

XLogP3

6.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

527.99394 g/mol

Monoisotopic Mass

527.99394 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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